molecular formula C14H18N4 B6644113 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine

3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine

Cat. No. B6644113
M. Wt: 242.32 g/mol
InChI Key: RXJQXGXXNHKQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is a chemical compound that has been studied extensively in scientific research. It is also known as AG-490 and has been shown to have potential applications in cancer treatment, immunology, and other areas of medicine.

Mechanism of Action

The mechanism of action of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine involves the inhibition of the JAK/STAT signaling pathway. This pathway is involved in the regulation of gene expression, cell growth, differentiation, and survival. By inhibiting this pathway, 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine has been shown to have potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine have been extensively studied in scientific research. It has been shown to have potent inhibitory effects on the JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. This compound has also been shown to have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine in lab experiments include its potent inhibitory effects on the JAK/STAT signaling pathway, its potential applications in cancer treatment, immunology, and other areas of medicine, and its ability to selectively target specific cell types. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, including its interactions with other signaling pathways and its potential effects on gene expression.
2. Development of new synthesis methods for this compound that could increase its solubility and reduce its toxicity.
3. Exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
4. Investigation of its potential as a therapeutic agent in combination with other drugs or treatments.
5. Development of new delivery methods for this compound that could increase its efficacy and reduce its side effects.
In conclusion, 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is a chemical compound that has been extensively studied in scientific research. It has potential applications in cancer treatment, immunology, and other areas of medicine, and has been shown to have potent inhibitory effects on the JAK/STAT signaling pathway. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine involves the reaction of 2,3-dihydro-1H-indene-1,3-diamine with imidazole-2-ethylamine. The resulting compound has been shown to have potent inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

Scientific Research Applications

3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine has been extensively studied in scientific research due to its potential applications in cancer treatment, immunology, and other areas of medicine. It has been shown to have potent inhibitory effects on the JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival.

properties

IUPAC Name

3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-13-9-14(12-4-2-1-3-11(12)13)17-6-8-18-7-5-16-10-18/h1-5,7,10,13-14,17H,6,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJQXGXXNHKQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1NCCN3C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.